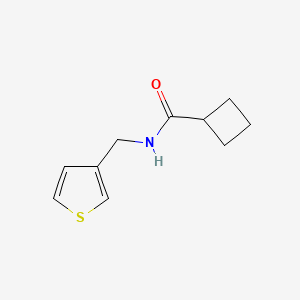

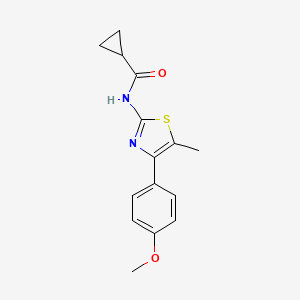

N-(thiophen-3-ylmethyl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar thiophene-2-carboxamide derivatives involves cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives were characterized using IR, 1H NMR, and mass spectroscopic analyses .Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.28. Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., might not be readily available and could require experimental determination .Scientific Research Applications

- Anticancer Properties : Thiophene derivatives have attracted attention as potential anticancer agents. The unique structure of N-(thiophen-3-ylmethyl)cyclobutanecarboxamide could contribute to its cytotoxic effects against cancer cells .

- Anti-Inflammatory Activity : The compound’s anti-inflammatory properties make it relevant for drug development. Researchers explore its potential as a nonsteroidal anti-inflammatory drug (NSAID) or related agents .

- Antimicrobial Applications : Thiophene-based molecules often exhibit antimicrobial activity. Investigating this compound’s effectiveness against bacteria, fungi, or viruses is crucial .

- Organic Field-Effect Transistors (OFETs) : Thiophene-containing compounds play a pivotal role in developing OFETs. N-(thiophen-3-ylmethyl)cyclobutanecarboxamide could contribute to enhancing organic semiconductor materials .

- Organic Light-Emitting Diodes (OLEDs) : Researchers explore its use in OLED fabrication due to its potential as an emissive material .

- Corrosion Inhibitors : Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors. Investigating the effectiveness of N-(thiophen-3-ylmethyl)cyclobutanecarboxamide in preventing metal corrosion is essential .

- Antihypertensive Properties : Molecules with the thiophene ring system may have antihypertensive effects. Researchers could explore this compound’s impact on blood pressure regulation .

- Anti-Atherosclerotic Potential : Investigating whether N-(thiophen-3-ylmethyl)cyclobutanecarboxamide influences atherosclerosis progression is relevant .

- Cyclization Strategies : Researchers can explore synthetic methods to obtain N-(thiophen-3-ylmethyl)cyclobutanecarboxamide. Consider cyclization reactions involving precursor compounds, such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives .

- Theoretical Insights : Density functional theory (DFT) calculations can provide insights into the compound’s electronic structure, stability, and reactivity. Researchers can explore its antioxidant properties and antibacterial activity using computational methods .

Medicinal Chemistry and Drug Development

Organic Electronics and Semiconductors

Material Science and Corrosion Inhibition

Pharmacology and Cardiovascular Health

Synthetic Chemistry and Cyclization Reactions

Computational Studies and DFT Investigations

Future Directions

The future research directions could involve studying the biological activity of “N-(thiophen-3-ylmethyl)cyclobutanecarboxamide” and its derivatives, given the reported therapeutic potential of similar thiophene derivatives . Further studies could also focus on the synthesis of new derivatives and their characterization.

properties

IUPAC Name |

N-(thiophen-3-ylmethyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-10(9-2-1-3-9)11-6-8-4-5-13-7-8/h4-5,7,9H,1-3,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZBZCGMSUYZLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)

![N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2360788.png)

![Ethyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2360790.png)

![(E)-3-([1,1'-biphenyl]-4-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2360792.png)

![2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2360793.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2360794.png)

![(2R)-6-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/no-structure.png)

![N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide](/img/structure/B2360801.png)